REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].[CH2:10]=O.O.[CH3:13][NH:14][CH3:15]>>[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([CH2:13][N:14]([CH3:10])[CH3:15])=[C:4]([OH:9])[CH:3]=1
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Name
|
|
Quantity
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400 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)O
|
Name
|
|
Quantity
|
408 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
276 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
600 mL
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Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
subsequently stirred at room temperature for 20 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The organic phase is removed
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Type
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EXTRACTION
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Details
|
the aqueous phase is extracted twice with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the combined organic phases are dried
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off under reduced pressure
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Type
|
DISTILLATION
|
Details
|
The crude product is subsequently fractionally distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC(=C(CN(C)C)C=C1F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |